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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B1611045 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Streptolysin O (SLO) is a pore-forming toxin produced by most strains of Group A

Streptococcus. As a member of the cholesterol-dependent cytolysin family, SLO binds to

cholesterol in the plasma membrane of mammalian cells, oligomerizes, and forms large

transmembrane pores. This unique property can be harnessed to transiently and reversibly

permeabilize cell membranes, enabling the delivery of a wide range of macromolecules into the

cytosol that would otherwise be membrane-impermeable. These application notes provide an

overview of the use of SLO in drug delivery systems, quantitative data on its efficiency, and

detailed protocols for its application in protein, siRNA, and CRISPR/Cas9 RNP delivery, as well

as its potential in cancer therapy.

Principle of Streptolysin O-Mediated Delivery
The mechanism of SLO-mediated delivery involves a multi-step process. SLO monomers bind

to cholesterol in the cell membrane. Subsequently, these monomers oligomerize to form arc-

and ring-shaped structures that insert into the lipid bilayer, creating pores with a diameter of up

to 30 nm.[1] This pore formation is transient and, at sublethal concentrations of SLO, the cell

membrane can reseal, a process facilitated by the presence of calcium ions.[2] This reversible

permeabilization allows for the introduction of various therapeutic and research molecules

directly into the cytoplasm, bypassing the endocytic pathway which often leads to lysosomal

degradation of the cargo.
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Quantitative Data on Streptolysin O-Mediated
Delivery
The efficiency of SLO-mediated delivery and its impact on cell viability are crucial parameters.

The optimal SLO concentration is highly dependent on the cell type and density and must be

empirically determined. Below is a summary of quantitative data from various studies.
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Cell Type
Delivered
Molecule

SLO
Concentrati
on

Delivery
Efficiency

Cell
Viability

Reference

Human

Myeloma Cell

Lines (JIM-3,

H929,

RPMI8226,

U266)

siRNA Optimized
>80%

transfection
>90% [3]

Human T-cell

leukemia

(THP-1)

Propidium

Iodide
20 ng/mL

~80%

permeabilizati

on

~50%

resealed after

1h

[3]

Human

Colorectal

Carcinoma

(HCT116)

40 kDa

Dextran-FITC

100-200

U/mL

>50%

permeabilizati

on

>90% [2]

Various

Adherent and

Non-adherent

cells

FITC-labeled

Albumin

(~66.5 kDa)

Titrated

10⁵ - 10⁶

molecules/cel

l

High (not

quantified)
[4]

Human

Embryonic

Kidney (HEK

293T)

Adenovirus

encoding

SLO gene

10 MOI
N/A (gene

expression)

Significant

cell death
[5]

Human

Cervical

Cancer (in

nude mice)

Adenovirus

encoding

SLO gene

Injected into

tumor

29.3% of

control tumor

size after 21

days

N/A (in vivo) [4]

Experimental Protocols
Protocol 1: Reversible Permeabilization for Cytosolic
Protein Delivery
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This protocol describes a general method for the delivery of proteins into the cytosol of

mammalian cells using SLO.

Materials:

Streptolysin O (lyophilized powder)

Dulbecco's Phosphate-Buffered Saline without Ca²⁺/Mg²⁺ (DPBS)

Complete cell culture medium

Protein cargo of interest (fluorescently labeled for visualization)

Propidium Iodide (PI) or Trypan Blue for viability assessment

Adherent or suspension cells

Procedure:

SLO Reconstitution and Activation:

Reconstitute lyophilized SLO in sterile DPBS to a stock concentration of 25,000-50,000

U/mL.

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Prior to use, activate SLO by incubating with 2 mM DTT for 30 minutes at 37°C.

Cell Preparation:

For adherent cells, plate them to reach 70-80% confluency on the day of the experiment.

For suspension cells, harvest and wash the cells, resuspending them in DPBS.

SLO Titration (Crucial Step):

Prepare a series of SLO dilutions in DPBS (e.g., 0, 25, 50, 100, 150, 200 U/mL).

Wash the cells three times with DPBS.
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Incubate the cells with the different SLO concentrations for 10-15 minutes at 37°C.

Assess permeabilization by adding a fluorescently labeled, membrane-impermeant

molecule (e.g., FITC-Dextran) and cell viability using PI staining.

Determine the optimal SLO concentration that gives the highest permeabilization with

minimal cell death (<10%).[2]

Protein Delivery:

Prepare the protein cargo in DPBS at the desired final concentration.

Wash the cells three times with DPBS.

Incubate the cells with the optimized concentration of activated SLO and the protein cargo

for 10-15 minutes at 37°C.

Membrane Resealing and Cell Recovery:

Gently remove the SLO/protein solution.

Wash the cells three times with complete cell culture medium containing Ca²⁺.

Incubate the cells in complete medium for at least 1-2 hours at 37°C to allow for

membrane resealing.

Analysis:

Assess the delivery efficiency by fluorescence microscopy or flow cytometry if the protein

is labeled.

Confirm cell viability using a suitable assay (e.g., MTT assay, live/dead staining).

Protocol 2: Delivery of siRNA into Hard-to-Transfect
Cells
This protocol is adapted for the delivery of siRNA into cell lines that are refractory to standard

transfection methods, such as myeloma cells.[3]
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Materials:

As in Protocol 1

siRNA duplex (targeting gene of interest and non-silencing control)

Procedure:

Follow steps 1-3 from Protocol 1 to determine the optimal SLO concentration for the specific

cell type.

siRNA Delivery:

Prepare a solution of siRNA in DPBS at the desired final concentration (e.g., 100-200 nM).

Wash the cells three times with DPBS.

Incubate the cells with the optimized concentration of activated SLO and the siRNA for 15

minutes at 37°C.

Membrane Resealing and Cell Culture:

Gently wash the cells three times with complete cell culture medium.

Culture the cells for 24-72 hours to allow for gene silencing.

Analysis:

Assess the knockdown of the target gene by qRT-PCR or Western blotting.

Monitor cell viability at different time points post-transfection.

Protocol 3: Proposed Protocol for Delivery of
CRISPR/Cas9 Ribonucleoprotein (RNP)
This proposed protocol combines the principles of SLO-mediated delivery with the

requirements for functional Cas9 RNP delivery.
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Materials:

As in Protocol 1

Purified Cas9 protein

Synthetic single guide RNA (sgRNA)

Nuclease-free water and buffers

Procedure:

RNP Complex Formation:

Incubate purified Cas9 protein with the sgRNA at a 1:1.2 molar ratio in nuclease-free

buffer for 15-20 minutes at room temperature to form the RNP complex.

Follow steps 1-3 from Protocol 1 to determine the optimal SLO concentration.

RNP Delivery:

Prepare the pre-formed Cas9 RNP complex in DPBS at the desired final concentration.

Wash the cells three times with DPBS.

Incubate the cells with the optimized concentration of activated SLO and the Cas9 RNP for

15 minutes at 37°C.

Membrane Resealing and Cell Culture:

Gently wash the cells three times with complete cell culture medium.

Culture the cells for 48-72 hours to allow for gene editing to occur.

Analysis:

Harvest genomic DNA and analyze the target locus for insertions/deletions (indels) using a

mismatch cleavage assay (e.g., T7E1) or sequencing.
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Assess cell viability.

Protocol 4: Suicide Gene Therapy using Adenovirus-
mediated SLO Gene Delivery
This protocol is based on a study demonstrating the use of the SLO gene itself as a cytotoxic

agent for cancer therapy.[4][5]

Materials:

Recombinant adenovirus expressing the Streptolysin O gene (Ad-SLO).

Cancer cell line of interest (e.g., HeLa, A549).

Cell culture reagents.

(For in vivo) Tumor-bearing animal model (e.g., nude mice with xenografts).

Procedure (In Vitro):

Plate cancer cells and allow them to adhere.

Infect the cells with Ad-SLO at various multiplicities of infection (MOI).

Monitor the cells for signs of cytotoxicity, such as membrane blebbing, detachment, and cell

death.

Quantify cell death at different time points (e.g., 12, 24, 48 hours) using LDH release assays

or propidium iodide staining followed by flow cytometry.

Procedure (In Vivo):

Establish tumors in an appropriate animal model.

Once tumors reach a palpable size, directly inject Ad-SLO into the tumor.

Monitor tumor size over time compared to control groups (e.g., PBS or control virus

injection).
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At the end of the study, tumors can be excised for histological analysis.

Visualizations
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Workflow for Quantifying SLO-mediated Delivery Efficiency

Cell Preparation

SLO Treatment

Flow Cytometry Analysis

Prepare target cells
(adherent or suspension)

Wash cells with
Ca2+-free buffer

Incubate with SLO and
fluorescent cargo

Wash to remove
SLO and excess cargo

Add Ca2+-containing medium
to reseal membranes

Stain with viability dye
(e.g., Propidium Iodide)

Acquire data on
flow cytometer

Gate on single, live cells

Quantify percentage of
fluorescent (cargo-positive) cells
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Example Signaling Pathway: Granzyme B-Induced Apoptosis

SLO-Mediated Delivery
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Enters Cytosol

Pro-Caspase-3

Direct cleavage

Pro-Caspase-8

Direct cleavage

Bid

Active Caspase-3

Cleavage of cellular substrates
(e.g., PARP)

Active Caspase-8

Cellular Apoptosis

tBid

Mitochondrion

Cytochrome c release

Apoptosome formation

Caspase-9 activation
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Mechanism of SLO-Mediated Cytosolic Delivery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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